(Boc-aminooxy)acetic acid

Solid-Phase Peptide Synthesis Glycobiology Bioconjugation

Unprotected aminooxyacetic acid causes uncontrolled oligomerization and N-overacylation, compromising peptide yield and purity. (Boc-aminooxy)acetic acid (CAS 42989-85-5) eliminates these side reactions via its Boc-protected aminooxy group, enabling near-quantitative incorporation of a hydroxylamine handle for chemoselective oxime ligation. - Near-quantitative coupling yields with suppression of N-overacylation. - Orthogonal Boc deprotection (TFA) compatible with Fmoc-SPPS. - Solid-state stability simplifies storage; ≥98% purity ensures batch-to-batch reproducibility.

Molecular Formula C7H13NO5
Molecular Weight 191.18 g/mol
CAS No. 42989-85-5
Cat. No. B558634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Boc-aminooxy)acetic acid
CAS42989-85-5
Synonyms42989-85-5; (Boc-aminooxy)aceticacid; 2-(((tert-Butoxycarbonyl)amino)oxy)aceticacid; Boc-aminooxyaceticacid; N-Boc-(carboxymethoxy)amine; [(tert-Butoxycarbonyl)aminooxy]aceticAcid; {[(tert-butoxycarbonyl)amino]oxy}aceticacid; ST51037517; 2-({[(tert-butoxy)carbonyl]amino}oxy)aceticacid; Aceticacid,2-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-; AC1MBSIG; ACMC-1AKBC; (Boc-aminoxy)aceticacid; KSC235M6T; 15035_ALDRICH; SCHEMBL307685; C7H13NO5; 2-(N-Boc-aminooxy)aceticacid; 2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyaceticAcid; 15035_FLUKA; CTK1D5669; MolPort-003-725-336; QBXODCKYUZNZCY-UHFFFAOYSA-N; ZINC2382530; ANW-29912
Molecular FormulaC7H13NO5
Molecular Weight191.18 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NOCC(=O)O
InChIInChI=1S/C7H13NO5/c1-7(2,3)13-6(11)8-12-4-5(9)10/h4H2,1-3H3,(H,8,11)(H,9,10)
InChIKeyQBXODCKYUZNZCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Boc-aminooxy)acetic acid (CAS 42989-85-5): Technical Overview and Procurement Fundamentals


(Boc-aminooxy)acetic acid (CAS 42989-85-5) is a protected aminooxyacetic acid derivative, classified as a bifunctional building block and cross-linking reagent [1]. It possesses a Boc (tert-butoxycarbonyl)-protected aminooxy group and a free carboxylic acid . Its molecular formula is C7H13NO5, with a molecular weight of 191.18 g/mol [1]. The compound is a solid at room temperature, typically with a melting point range of 111–122 °C and purity levels ≥98% from major suppliers . It is soluble in methanol and slightly soluble in DMSO [2].

Why Generic Substitution of (Boc-aminooxy)acetic acid Fails in Peptide and Bioconjugate Chemistry


Substituting (Boc-aminooxy)acetic acid with in-class analogs like aminooxyacetic acid (AOA), N,N'-bis-Boc-AOA, or other protected variants is not a 1:1 exchange due to fundamental differences in reactivity, side-reaction profiles, and compatibility with standard synthetic protocols [1][2]. Unprotected AOA leads to uncontrolled oligomerization and N-overacylation during activation [1]. Alternative protecting groups like Fmoc or Alloc exhibit different stability and deprotection kinetics, which can compromise yield or purity [3]. The specific Boc protection on (Boc-aminooxy)acetic acid provides a balance of stability during storage and activation, and facile removal under mild acidic conditions (e.g., TFA) that are orthogonal to Fmoc-based SPPS .

Quantitative Differentiation Evidence for (Boc-aminooxy)acetic acid vs. Comparators


Near-Quantitative Yield in Solid-Phase Peptide Synthesis (SPPS) vs. Unprotected AOA

In an optimized solid-phase coupling procedure, (Boc-aminooxy)acetic acid achieves near-quantitative yields of Aoa-peptides. This contrasts sharply with the unprotected aminooxyacetic acid (AOA), which is highly prone to N-overacylation, leading to complex mixtures and low yields of the desired product [1]. The optimized protocol, which avoids base-containing activation mixtures, practically suppresses this side reaction [1].

Solid-Phase Peptide Synthesis Glycobiology Bioconjugation

Site-Specific Modification via Stable Oxime Ligation with Aldehydes and Ketones

(Boc-aminooxy)acetic acid, upon deprotection, generates a potent aminooxy nucleophile that reacts chemoselectively with aldehydes and ketones to form stable oxime linkages under mild acidic conditions . This reactivity is fundamentally different from simple amine-based linkers (e.g., lysine) which react with activated esters, and from thiol-based linkers (e.g., cysteine) which form disulfides or thioethers. The oxime bond is stable under physiological conditions, whereas disulfides are reversible and thioethers lack chemoselectivity [1].

Chemoselective Ligation Protein Engineering Drug Delivery

Suppression of N-Overacylation vs. Alternative Protecting Groups

N-Boc protected aminooxyacetic acid is established as the standard building block for introducing aminooxy groups at the final stage of SPPS [1]. However, studies comparing N-Boc-AOA with N,N'-bis-Boc-AOA and other protecting groups (e.g., 1-ethoxyethylidene, Eei) during chain elongation show that neither N-Boc- nor N,N'-bis-Boc-protected Aoa is adequate for stepwise insertion within a peptide chain due to N-overacylation issues [2]. This defines its optimal use-case: terminal, single-point modification, rather than internal, multi-site incorporation.

Peptide Chemistry Protecting Group Strategy SPPS

Purity and Storage Stability vs. Hydrolytically Sensitive Analogs

(Boc-aminooxy)acetic acid is a stable, solid reagent with a purity of ≥98% (T) from commercial sources . Its recommended storage temperature is 2–8°C, or long-term at -20°C, with a melting point of 111–122°C [1]. This contrasts with more labile protecting groups (e.g., Fmoc, which can be base-sensitive) or the free aminooxyacetic acid, which is highly prone to oxidation and degradation. The Boc group provides robust protection during shipping and storage, ensuring consistent performance.

Reagent Stability Procurement Quality Control

Optimal Application Scenarios for (Boc-aminooxy)acetic acid Based on Evidence


Synthesis of Glycoprobe Precursors for Surface Plasmon Resonance (SPR)

In glycomics, (Boc-aminooxy)acetic acid is the reagent of choice for creating aminooxy-functionalized peptides used as glycoprobe precursors [1]. The near-quantitative yields and suppression of N-overacylation (Section 3, Evidence 1) ensure that these valuable probes are produced efficiently and with high purity, which is critical for reliable SPR-based sugar-protein interaction studies [1].

N-Terminal Modification of Synthetic Peptides for Bioconjugation

For researchers needing to attach a unique functional handle (e.g., a fluorophore, biotin, or lipid) to the N-terminus of a synthetic peptide, (Boc-aminooxy)acetic acid is the proven building block . Its ability to form a stable oxime linkage (Section 3, Evidence 2) after Boc deprotection provides a robust and orthogonal conjugation point that is not possible with standard amino acids .

Construction of Heterobifunctional Linkers for PROTACs and ADCs

In targeted protein degradation and antibody-drug conjugate research, (Boc-aminooxy)acetic acid serves as a critical intermediate for creating heterobifunctional linkers . The orthogonal reactivity of its protected aminooxy and free carboxylic acid groups (Section 3, Evidence 2 & 4) allows for the sequential, controlled attachment of a targeting ligand and an E3 ligase ligand or cytotoxic payload .

Large-Scale Synthesis of Aminooxy-Functionalized Biomaterials

For industrial production of functionalized biomaterials (e.g., aminooxy-PEG derivatives), the high purity and stability of (Boc-aminooxy)acetic acid (Section 3, Evidence 4) translate to more reliable process control and reduced batch-to-batch variability . Its solid-state stability simplifies storage and handling in a manufacturing environment compared to more labile alternatives .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Boc-aminooxy)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.